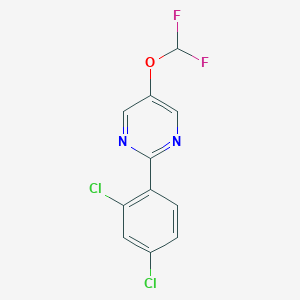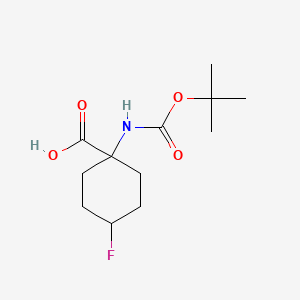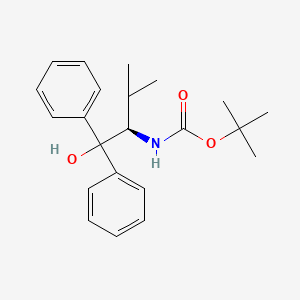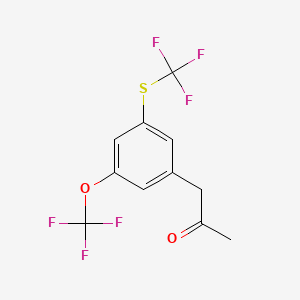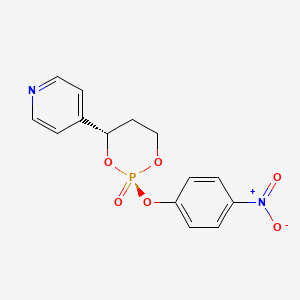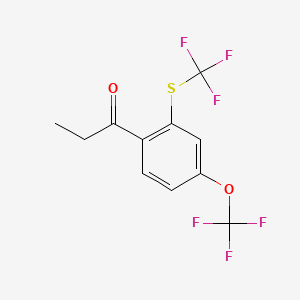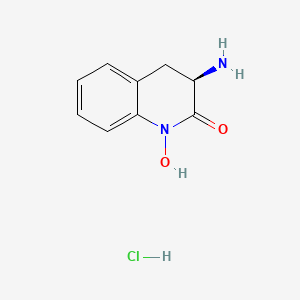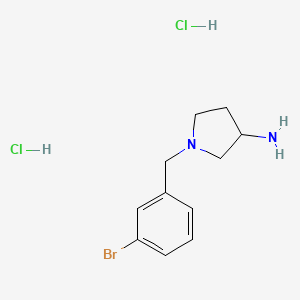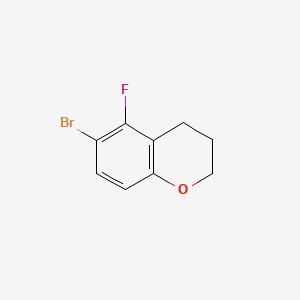
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO3 It is a chlorinated derivative of 1-(2,3-dimethoxyphenyl)propan-2-one, featuring a chloro group attached to the first carbon of the propanone chain
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one can be synthesized through various methods. One common approach involves the chlorination of 1-(2,3-dimethoxyphenyl)propan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or ammonia in ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-chloro-1-(2,3-dimethoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-chloro-1-(2,3-dimethoxyphenyl)propanoic acid.
科学研究应用
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Biological Studies: Studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The chloro group can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby altering their function.
相似化合物的比较
Similar Compounds
1-(2,3-Dimethoxyphenyl)propan-2-one: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
1-Bromo-1-(2,3-dimethoxyphenyl)propan-2-one: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
1-Chloro-1-(3,4-dimethoxyphenyl)propan-2-one: Similar structure but with different positions of the methoxy groups, which can influence its chemical properties and reactivity.
Uniqueness
1-Chloro-1-(2,3-dimethoxyphenyl)propan-2-one is unique due to the specific positioning of the chloro and methoxy groups, which confer distinct reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound for research in medicinal chemistry.
属性
分子式 |
C11H13ClO3 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC 名称 |
1-chloro-1-(2,3-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO3/c1-7(13)10(12)8-5-4-6-9(14-2)11(8)15-3/h4-6,10H,1-3H3 |
InChI 键 |
WDRCUXDHIQXBDI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


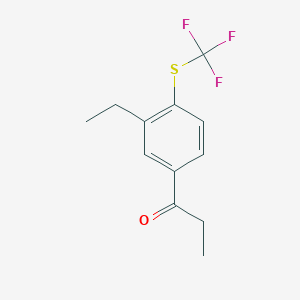
![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)
